Tsushimycin
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Overview
Description
Tsushimycin is a peptide antibiotic that exhibits antitrypanosomal activity.
Scientific Research Applications
Inhibition of Lipid-Linked Saccharide Synthesis
Tsushimycin has been found to inhibit the formation of various lipid-linked saccharides in pig aorta, including dolichyl phosphate mannose, dolichyl phosphate glucose, and dolichyl pyrophosphate N-acetylglucosamine. This effect is significant as it influences the synthesis of lipid-linked monosaccharides and oligosaccharides, essential components in biological membranes and cellular functions (Elbein, 1981).
Constituent Fatty Acids Analysis
Studies on this compound have involved the analysis of its constituent fatty acids using various techniques like gas-liquid chromatography and mass spectrometry. These studies have helped in determining the structures of major constituent fatty acids in this compound, such as cis-3-isotetradecenoic acid and cis-3-anteisopentadecenoic acid, contributing to the understanding of its chemical composition and potential biological activities (Shoji et al., 1968).
Structure Elucidation
The structure of this compound has been a subject of research, with studies focusing on its crystallization and structure determination at high resolution. These investigations reveal that this compound consists of a cyclodecapeptide core, an exocyclic amino acid, and a fatty-acid residue, with a distinctive conformation stabilized by Ca2+ ions. Understanding the structure is crucial for grasping how this compound interacts with bacterial cell membranes and its potential applications in treating bacterial infections (Bunkoczi et al., 2005).
Antitrypanosomal Activities
This compound has shown antitrypanosomal properties, both in vitro and in vivo, indicating its potential as a therapeutic agent against Trypanosoma, a genus of parasitic organisms. These properties, along with its cytotoxicity profile, contribute to its potential application in treating trypanosomiasis, a disease affecting both humans and animals (Ishiyama et al., 2009).
Potential as an Antiviral Agent
Recent studies have explored the potential of this compound as an antiviral agent, particularly in the context of SARS-CoV-2, which causes COVID-19. By blocking viral membrane fusion to the host cell, this compound could serve as an effective means to prevent the entry of the virus into human cells, thus offering a new approach in the fight against COVID-19 (Chowdhury et al., 2020).
Properties
CAS No. |
11054-63-0 |
---|---|
Molecular Formula |
C59H93N13O20 |
Molecular Weight |
1304.464 |
IUPAC Name |
(3S)-4-[[(3S,7S,13S,16R,22S,28S,31S,34R)-16-(1-aminoethyl)-31-(1-carboxyethyl)-22,28-bis(carboxymethyl)-4-methyl-2,6,12,15,18,21,24,27,30,33-decaoxo-13-propan-2-yl-1,5,11,14,17,20,23,26,29,32-decazatricyclo[32.4.0.07,11]octatriacontan-3-yl]amino]-3-[[(Z)-12-methyltridec-3-enoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C59H93N13O20/c1-30(2)19-14-12-10-8-9-11-13-15-22-40(73)64-37(27-45(80)81)52(84)70-49-34(7)63-53(85)39-21-18-24-72(39)57(89)46(31(3)4)68-56(88)48(33(6)60)67-42(75)29-62-50(82)35(25-43(76)77)65-41(74)28-61-51(83)36(26-44(78)79)66-55(87)47(32(5)59(91)92)69-54(86)38-20-16-17-23-71(38)58(49)90/h13,15,30-39,46-49H,8-12,14,16-29,60H2,1-7H3,(H,61,83)(H,62,82)(H,63,85)(H,64,73)(H,65,74)(H,66,87)(H,67,75)(H,68,88)(H,69,86)(H,70,84)(H,76,77)(H,78,79)(H,80,81)(H,91,92)/b15-13-/t32?,33?,34?,35-,36-,37-,38+,39-,46-,47-,48+,49-/m0/s1 |
InChI Key |
BYWOWQCRVFUOLF-AQZAFBPESA-N |
SMILES |
O=C(O)C[C@H](NC(C/C=C\CCCCCCCC(C)C)=O)C(N[C@@H](C(C)NC([C@]1([H])CCCN1C([C@H](C(C)C)NC([C@@H](C(N)C)NC(CNC([C@H](CC(O)=O)NC(CNC([C@H](CC(O)=O)NC([C@H](C(C(O)=O)C)N2)=O)=O)=O)=O)=O)=O)=O)=O)C(N3CCCC[C@]3([H])C2=O)=O)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Tsushimycin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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